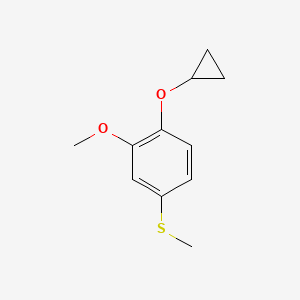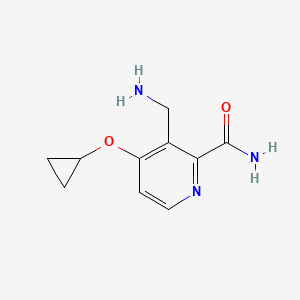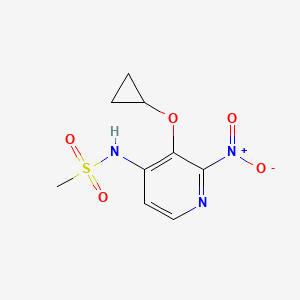
4-Cyclopropoxy-N3-methylpyridine-2,3-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-N3-methylpyridine-2,3-dicarboxamide is a chemical compound with the molecular formula C11H13N3O3 and a molecular weight of 235.242 g/mol . This compound is characterized by the presence of a cyclopropoxy group attached to the pyridine ring, along with two carboxamide groups at the 2 and 3 positions of the pyridine ring. It is known for its high purity, typically not less than 98% .
Vorbereitungsmethoden
The synthesis of 4-Cyclopropoxy-N3-methylpyridine-2,3-dicarboxamide involves several steps. One common method includes the condensation of pyridine-2,3-dicarboxylic acid with appropriate amines under controlled conditions. The reaction typically requires the use of dehydrating agents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
4-Cyclopropoxy-N3-methylpyridine-2,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the cyclopropoxy group, using reagents like halogens or nucleophiles.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-N3-methylpyridine-2,3-dicarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-N3-methylpyridine-2,3-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, and modulation of gene expression .
Vergleich Mit ähnlichen Verbindungen
4-Cyclopropoxy-N3-methylpyridine-2,3-dicarboxamide can be compared with other similar compounds, such as:
4-Cyclopropoxy-N3-methylpyridine-3,5-dicarboxamide: This compound has similar structural features but differs in the position of the carboxamide groups.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Another related compound with a pincer-type structure, used in coordination chemistry and catalysis.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H13N3O3 |
|---|---|
Molekulargewicht |
235.24 g/mol |
IUPAC-Name |
4-cyclopropyloxy-3-N-methylpyridine-2,3-dicarboxamide |
InChI |
InChI=1S/C11H13N3O3/c1-13-11(16)8-7(17-6-2-3-6)4-5-14-9(8)10(12)15/h4-6H,2-3H2,1H3,(H2,12,15)(H,13,16) |
InChI-Schlüssel |
SPBODKDHKYMAFB-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=C(C=CN=C1C(=O)N)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















